3-methyl-2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Description
3-methyl-2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C17H14N4O4S2 and its molecular weight is 402.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds have been used in the production ofduloxetine , a blockbuster antidepressant drug . Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake , suggesting that this compound may also interact with these neurotransmitter systems.
Mode of Action
Given its potential relation to duloxetine, it may interact with theserotonin and norepinephrine reuptake systems . By inhibiting the reuptake of these neurotransmitters, it could increase their availability in the synaptic cleft, thereby enhancing neurotransmission and exerting its therapeutic effects.
Biochemical Pathways
As a potential serotonin and norepinephrine reuptake inhibitor, it would likely impact theserotonergic and noradrenergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, anxiety, and pain perception.
Result of Action
If it acts similarly to duloxetine, it could potentially lead to anincrease in serotonergic and noradrenergic neurotransmission , which could have various effects depending on the specific physiological context .
Properties
IUPAC Name |
3-methyl-2-oxo-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S2/c1-21-13-9-11(4-5-14(13)25-17(21)22)27(23,24)20-10-12-16(19-7-6-18-12)15-3-2-8-26-15/h2-9,20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIUCXAGJJCCCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CS4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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